molecular formula C10H18FN5O B2645838 4-Amino-N-[2-(dimethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide CAS No. 2101196-48-7

4-Amino-N-[2-(dimethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2645838
CAS No.: 2101196-48-7
M. Wt: 243.286
InChI Key: JPLZTWJKPSKKMU-UHFFFAOYSA-N
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Description

4-Amino-N-[2-(dimethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an amino group, a dimethylaminoethyl group, and a fluoroethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-[2-(dimethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide typically involves the reaction of 4-cyano pyrazole with 2-(dimethylamino)ethylamine and 2-fluoroethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available starting materials. The process includes steps such as nitration, reduction, and amination, followed by purification techniques like recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-[2-(dimethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

4-Amino-N-[2-(dimethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-N-[2-(dimethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

Uniqueness

What sets 4-Amino-N-[2-(dimethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide apart is its specific combination of substituents, which confer unique chemical and biological properties.

Properties

IUPAC Name

4-amino-N-[2-(dimethylamino)ethyl]-2-(2-fluoroethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FN5O/c1-15(2)6-4-13-10(17)9-8(12)7-14-16(9)5-3-11/h7H,3-6,12H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLZTWJKPSKKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=C(C=NN1CCF)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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